Cas no 931-59-9 (Phenylsulfenyl Chloride)

Phenylsulfenyl Chloride (C6H5SCl) is a sulfur-containing organochlorine compound used primarily as a reagent in organic synthesis. Its key advantages include its role as an effective electrophilic sulfenylating agent, enabling the introduction of the phenylsulfenyl group (–SPh) into various substrates. The compound is particularly valuable in the synthesis of sulfides, sulfoxides, and other sulfur-functionalized molecules. It exhibits high reactivity with nucleophiles, such as thiols and amines, facilitating selective bond formation. Phenylsulfenyl Chloride is also employed in peptide chemistry for disulfide bond formation and protecting group strategies. Its stability under controlled conditions and precise reactivity make it a reliable tool for advanced synthetic applications.
Phenylsulfenyl Chloride structure
Phenylsulfenyl Chloride structure
商品名:Phenylsulfenyl Chloride
CAS番号:931-59-9
MF:C6H5ClS
メガワット:144.621899366379
CID:804005
PubChem ID:11008040

Phenylsulfenyl Chloride 化学的及び物理的性質

名前と識別子

    • Benzenesulfenylchloride
    • phenyl thiohypochlorite
    • Phenylchloro sulfide
    • Phenylsulfenylchloride
    • Phenyl-sulfoniumylidene Chloride
    • thiohypochlorous acid phenyl ester
    • Phenylsulphenyl chloride
    • Benzenesulfenyl chloride
    • Phenyl chloro sulfide
    • Phenylsulfenyl chloride
    • (Chlorosulfanyl)benzene
    • (Chlorothio)benzene
    • Benzene, (chlorothio)-
    • J-523958
    • DB-321394
    • SCHEMBL397524
    • (PHENYLSULFANYL)CHLORANE
    • 931-59-9
    • benzene sulfenyl chloride
    • phenyl sulfenyl chloride
    • DTXSID60451599
    • DTXCID90402418
    • Phenylsulfenyl Chloride
    • MDL: MFCD11850482
    • インチ: 1S/C6H5ClS/c7-8-6-4-2-1-3-5-6/h1-5H
    • InChIKey: JWUKZUIGOJBEPC-UHFFFAOYSA-N
    • ほほえんだ: ClSC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 143.98000
  • どういたいしつりょう: 143.9800490g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 59.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 25.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: ダークレッド吸湿油性液体
  • 密度みつど: 1.25
  • ゆうかいてん: 44 °C
  • ふってん: 262 ºC
  • フラッシュポイント: 110 ºC
  • PSA: 25.30000
  • LogP: 2.93250

Phenylsulfenyl Chloride セキュリティ情報

Phenylsulfenyl Chloride 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Phenylsulfenyl Chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P296045-10mg
Phenylsulfenyl Chloride
931-59-9
10mg
$69.00 2023-05-17
TRC
P296045-250mg
Phenylsulfenyl Chloride
931-59-9
250mg
$ 800.00 2023-09-06
Aaron
AR00GV6N-10g
Phenylsulfenylchloride
931-59-9 98%
10g
$47.00 2025-02-10
Aaron
AR00GV6N-25g
Phenylsulfenylchloride
931-59-9 98%
25g
$88.00 2025-02-10
Aaron
AR00GV6N-5g
Phenylsulfenylchloride
931-59-9 98%
5g
$24.00 2025-02-10
Aaron
AR00GV6N-1g
Phenylsulfenylchloride
931-59-9 98%
1g
$7.00 2025-02-10
Aaron
AR00GV6N-100g
Phenylsulfenylchloride
931-59-9 98%
100g
$248.00 2025-02-10
TRC
P296045-50mg
Phenylsulfenyl Chloride
931-59-9
50mg
$196.00 2023-05-17
TRC
P296045-100mg
Phenylsulfenyl Chloride
931-59-9
100mg
$356.00 2023-05-17
TRC
P296045-500mg
Phenylsulfenyl Chloride
931-59-9
500mg
$1384.00 2023-05-17

Phenylsulfenyl Chloride 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ;  0 °C; 15 min, 0 °C
リファレンス
Bifunctional Polyene Cyclizations: Synthetic Studies on Pimarane Natural Products
Feilner, Julian M. ; Plangger, Immanuel ; Wurst, Klaus; Magauer, Thomas, Chemistry - A European Journal, 2021, 27(48), 12410-12421

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Chlorine Solvents: Pentane ;  1 h, rt
リファレンス
The Endocyclic Restriction Test: The Geometries of Nucleophilic Substitutions at Sulfur(VI) and Sulfur(II)
Jarboe, Stephen G.; Terrazas, Michael S.; Beak, Peter, Journal of Organic Chemistry, 2008, 73(24), 9627-9632

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Chlorine
リファレンス
Electrophilic additions to strained alkenes. II. The reaction of benzeneselenenyl chloride with tricyclo[4.2.2.02,5]deca-3,7-diene derivatives
Garratt, Dennis G.; Ryan, M. Dominic; Kabo, Ann, Canadian Journal of Chemistry, 1980, 58(22), 2329-39

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
リファレンス
Synthesis, Crystal Structure, in Vitro Acetohydroxyacid Synthase Inhibition, in Vivo Herbicidal Activity, and 3D-QSAR of New Asymmetric Aryl Disulfides
Shang, Jun; Wang, Wei-Min; Li, Yong-Hong; Song, Hai-Bin; Li, Zheng-Ming; et al, Journal of Agricultural and Food Chemistry, 2012, 60(34), 8286-8293

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride ;  3 h, < 20 °C; 2 - 4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Preparation and characterization of o- or p-phenylthio substituted phenol compounds
Feng, Baicheng; Yu, Fanuan; Li, Peipei, Qingdao Keji Daxue Xuebao, 2010, 31(3), 231-233

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Chlorine
リファレンス
Studies of aromatic disulfides. VII. Synthesis of asymmetric aromatic and aliphatic-aromatic disulfides
Stepanov, B. I.; Rodionov, V. Ya.; Chibisova, T. A.; Yagodina, L. A.; Stankevich, A. D., Zhurnal Organicheskoi Khimii, 1977, 13(2), 370-4

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
リファレンス
Synthesis and biological evaluation of nonsymmetrical aromatic disulfides as novel inhibitors of acetohydroxyacid synthase
Li, Zai-Shun; Wang, Wei-Min; Lu, Wei; Niu, Cong-Wei; Li, Yong-Hong; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(13), 3723-3727

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride ;  3 h, < 20 °C; 2 h, < 20 °C
リファレンス
Method for preparation of substituted diphenyl sulfide via Friedel-Crafts reaction
, China, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Iodobenzene dichloride Solvents: Dichloromethane ;  20 min, rt
リファレンス
Method for synthesizing aryl sulfenyl/selenenyl chloride
, China, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Sodium hypochlorite Solvents: Dichloromethane ;  30 min, 0 °C; 30 min, 0 °C
リファレンス
Safe and practical ex-situ chlorination of electronically diverse π-systems
Aguilar, Glen C.; Lis, Patrycja A. ; Wise, Dan E. ; Martinez, Jenny S.; Parasram, Marvin, Tetrahedron Letters, 2023, 124,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Benzene ;  15 min, 0 °C
1.2 Reagents: Sulfuryl chloride Solvents: Dichloromethane ;  0 °C
リファレンス
Synthesis and deployment of an elusive fluorovinyl cation equivalent: Access to quaternary α-(1'-fluoro)vinyl amino acids as potential PLP enzyme inactivators
McCune, Christopher D.; Beio, Matthew L.; Sturdivant, Jill M.; de la Salud-Bea, Roberto; Darnell, Brendan M.; et al, Journal of the American Chemical Society, 2017, 139(40), 14077-14089

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sulfuryl chloride
リファレンス
Benzenesulfenyl chloride
Zelcans, Gunars; Hutton, Thomas K.; Rios, Ramon; Shibata, Norio, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-14

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Concerning the mechanism of the formation of phosphoranes from the reaction of tricoordinated phosphorus compounds and alkyl benzenesulfenates
Denney, Donald B.; Denney, Dorothy Z.; Gavrilovic, Dragan M., Phosphorus and Sulfur and the Related Elements, 1981, 11(1), 1-9

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ;  0 °C; 15 min, 0 °C
リファレンス
Palladium-Catalyzed Regio- and Stereoselective Chlorothiolation of Terminal Alkynes with Sulfenyl Chlorides
Iwasaki, Masayuki; Fujii, Tomoya; Yamamoto, Arisa; Nakajima, Kiyohiko; Nishihara, Yasushi, Chemistry - An Asian Journal, 2014, 9(1), 58-62

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane
リファレンス
Synthesis of [1c-13C]-Labelled Gangliosides GM3 and NMR-Spectroscopic Investigations in Cell Cultures
Gretzke, Dirk, 1998, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
リファレンス
Preparation of heterocyclic ring-containing asymmetric aromatic sulfide compound as AHAS inhibitors useful as herbicides
, China, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ;  0 °C; 15 min, 0 °C
リファレンス
In Situ Activation of Disulfides for Multicomponent Reactions with Isocyanides and a Broad Range of Nucleophiles
Lei, Xiaofang; Wang, Yuanyuan; Fan, Erkang; Sun, Zhihua, Organic Letters, 2019, 21(5), 1484-1487

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sulfuryl chloride Solvents: Pentane ;  0.5 h, 0 °C; 0 °C → rt; 1 h, rt
リファレンス
Catalytic Thia-Sommelet-Hauser Rearrangement: Application to the Synthesis of Oxindoles
Li, Yuye; Shi, Yi; Huang, Zhong-Xing; Wu, Xin-Hu; Xu, Peng-Fei; et al, Organic Letters, 2011, 13(5), 1210-1213

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ;  cooled; 1 h, cooled
リファレンス
Triazole-asymmetric disulfide compounds as herbicides and their preparation, agrochemical compositions and use in the control of weeds
, China, , ,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Chlorine
リファレンス
Cyclofunctionalization of 2-allylphenols with sulfur chlorides. III. 2-(Arylthiomethyl)-2,3-dihydrofuro[3,2-h]quinolines from 7-allyl- and 7-methallyl-8-hydroxyquinoline, respectively, and arylsulfenyl chlorides
Meinhold, H.; Muehlstaedt, M.; Muslih, R. M., Journal fuer Praktische Chemie (Leipzig), 1989, 331(1), 136-40

Phenylsulfenyl Chloride Raw materials

Phenylsulfenyl Chloride Preparation Products

Phenylsulfenyl Chloride 関連文献

  • 1. Intramolecular cyclization to 1-phenyl-1-benzothiophenium salts by electrophilic addition of o-(phenylsulfanyl)phenylalkynes
    Tsugio Kitamura,Tatsuya Takachi,Masa-Aki Miyaji,Hironobu Kawasato,Hiroshi Taniguchi J. Chem. Soc. Perkin Trans. 1 1994 1907
  • 2. Synthesis and structures of pyrroles fused with rigid bicyclic ring systems at β-positions
    Hidemitsu Uno,Satoshi Ito,Mitsuo Wada,Hikaru Watanabe,Miho Nagai,Akiko Hayashi,Takashi Murashima,Noboru Ono J. Chem. Soc. Perkin Trans. 1 2000 4347
  • 3. Highly functionalised methylenecyclopropanes from cyclopropenes
    Mark S. Baird,M. Fiona Shortt,Helmi H. Hussain,Juma'a R. Al Dulayymi J. Chem. Soc. Perkin Trans. 1 1993 1945
  • 4. Synthesis of trimethylgermyl trimethylsilyl ketone and bis(trimethylgermyl) ketone
    Rune Johannesen,Tore Benneche J. Chem. Soc. Perkin Trans. 1 2000 2677
  • 5. Synthesis and application of sialic acid-containing building blocks for glycopeptide libraries.1 Establishing glycosylation conditions
    Koen M. Halkes,Phaedria M. St. Hilaire,Anita M. Jansson,Charlotte H. Gotfredsen,Morten Meldal J. Chem. Soc. Perkin Trans. 1 2000 2127
  • 6. Tandem conjugate addition of silylcuprate and benzenesulfenyl chloride to unsaturated esters: stereoselective preparation of anti-3-dimethylphenylsilyl-2-phenylthio aldehydes
    María-Jesús Villa,Stuart Warren J. Chem. Soc. Perkin Trans. 1 1994 1569
  • 7. Mechanism and stereochemistry of the enzyme-catalysed formation of a 2,2-dimethylchromene ring from a prenylated phenol: conversion of rot-2′-enonic acid into deguelin by deguelin cyclase
    Prabha Bhandari,Leslie Crombie,Mark F. Harper,John T. Rossiter,Mark Sanders,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1992 1685
  • 8. Intramolecular Diels–Alder reactions of 1-phenylsulfonylalka-1,2,(ω???3),(ω???1)-tetraenes
    James R. Bull,Richard Gordon,Roger Hunter J. Chem. Soc. Perkin Trans. 1 2000 3129
  • 9. Isotopically labelled geometric isomers of vinyl groups: reconstructive synthesis of (Z)- and (E)-[7′-2H]rotenone
    Leslie Crombie,Stephen J. Pegg,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1992 1789
  • 10. Mechanism and stereochemistry of the enzyme-catalysed formation of a 2,2-dimethylchromene ring from a prenylated phenol: conversion of rot-2′-enonic acid into deguelin by deguelin cyclase
    Prabha Bhandari,Leslie Crombie,Mark F. Harper,John T. Rossiter,Mark Sanders,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1992 1685

Phenylsulfenyl Chlorideに関する追加情報

Recent Advances in the Application of Phenylsulfenyl Chloride (CAS: 931-59-9) in Chemical Biology and Pharmaceutical Research

Phenylsulfenyl chloride (CAS: 931-59-9) is a versatile sulfur-containing reagent that has garnered significant attention in recent years due to its unique reactivity and broad applicability in chemical biology and pharmaceutical research. This compound, characterized by the presence of a sulfenyl chloride functional group (-SCl) attached to a phenyl ring, serves as a key intermediate in the synthesis of various sulfur-containing compounds, including sulfides, sulfoxides, and sulfones. Its ability to participate in selective sulfurization reactions makes it particularly valuable for the modification of biomolecules and the development of novel therapeutic agents.

Recent studies have highlighted the role of phenylsulfenyl chloride in the site-specific modification of proteins and peptides. For instance, researchers have utilized this reagent to introduce thioether linkages into peptide backbones, enabling the stabilization of secondary structures and the enhancement of proteolytic resistance. Such modifications are critical for the development of peptide-based therapeutics, where stability and bioavailability are often limiting factors. Additionally, phenylsulfenyl chloride has been employed in the synthesis of sulfenamide derivatives, which exhibit promising biological activities, including antimicrobial and anticancer properties.

In the context of drug discovery, phenylsulfenyl chloride has been instrumental in the construction of sulfur-containing heterocycles, a class of compounds that are well-represented in FDA-approved drugs. Recent work has demonstrated its utility in the synthesis of benzothiazoles and thiazolidinones, scaffolds that are frequently encountered in antimicrobial, anti-inflammatory, and antitumor agents. The reagent's ability to facilitate the formation of carbon-sulfur bonds under mild conditions has made it a preferred choice for medicinal chemists seeking to diversify their compound libraries.

Beyond its applications in synthetic chemistry, phenylsulfenyl chloride has also found use in chemical biology as a tool for studying redox processes. Sulfenylation, the covalent modification of cysteine residues by sulfenyl chloride, is a post-translational modification that plays a crucial role in cellular signaling and oxidative stress responses. Researchers have developed probes based on phenylsulfenyl chloride to detect and quantify protein sulfenylation in live cells, providing insights into the dynamics of redox regulation. These tools have been particularly valuable in the study of diseases associated with oxidative stress, such as neurodegenerative disorders and cancer.

Despite its utility, the handling of phenylsulfenyl chloride requires careful consideration due to its reactivity and potential toxicity. Recent advancements in reagent stabilization and delivery systems have addressed some of these challenges, enabling safer and more efficient use in laboratory settings. For example, the development of polymer-supported phenylsulfenyl chloride reagents has reduced the risks associated with handling the free compound while maintaining its reactivity. Such innovations are expected to further expand the applications of this reagent in both academic and industrial research.

In conclusion, phenylsulfenyl chloride (CAS: 931-59-9) continues to be a valuable tool in chemical biology and pharmaceutical research, with recent studies underscoring its versatility and potential for innovation. Its applications span from the synthesis of bioactive compounds to the study of cellular redox processes, making it a reagent of choice for researchers in these fields. As new methodologies for its use emerge, phenylsulfenyl chloride is poised to play an even greater role in advancing our understanding of sulfur chemistry and its implications for drug discovery and development.

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